An In-depth Technical Guide on the Predicted Chemical Properties of 3-Fluoro-2-vinylphenol
An In-depth Technical Guide on the Predicted Chemical Properties of 3-Fluoro-2-vinylphenol
Predicted Physicochemical Properties
The introduction of a fluorine atom and a vinyl group to the phenol ring is expected to influence its physical and chemical properties. The following table summarizes the predicted and known properties of 3-Fluoro-2-vinylphenol and its structural analogs.
| Property | Predicted Value for 3-Fluoro-2-vinylphenol | 3-Vinylphenol[1][2] | 3-Fluorophenol[3] | 3-Chloro-2-vinylphenol[4] |
| Molecular Formula | C₈H₇FO | C₈H₈O | C₆H₅FO | C₈H₇ClO |
| Molecular Weight | 138.14 g/mol | 120.15 g/mol | 112.10 g/mol | 154.59 g/mol |
| Appearance | Predicted to be a liquid or low-melting solid | Liquid | Colorless liquid | Not specified |
| Melting Point | Not available | 1°C | 8-11°C | Not available |
| Boiling Point | Estimated to be around 220-240°C at 760 mmHg | 230.8°C at 760 mmHg[1], 105°C at 5 mmHg[2] | 178°C at 760 mmHg | Not available |
| Density | Estimated to be ~1.1-1.2 g/cm³ | 1.055 g/cm³[1] | 1.23 g/cm³ | Not available |
| Solubility | Predicted to be sparingly soluble in water, soluble in organic solvents | Soluble in organic solvents | Soluble in organic solvents | Not available |
| pKa | Estimated to be around 9.5 | 9.79 (Predicted)[1] | 9.3 | Not available |
Spectroscopic Characteristics (Predicted)
¹H NMR: The proton NMR spectrum of 3-Fluoro-2-vinylphenol is expected to show characteristic signals for the vinyl group (three protons with complex splitting patterns in the 5-7 ppm region) and the aromatic protons (three protons in the 6.5-7.5 ppm region), which will be further split by the fluorine atom. The phenolic proton will likely appear as a broad singlet, the chemical shift of which will be dependent on the solvent and concentration.
¹³C NMR: The carbon NMR spectrum will display eight distinct signals. The carbons of the vinyl group are expected around 110-140 ppm. The aromatic carbons will appear in the 105-160 ppm range, with the carbon attached to the fluorine showing a large one-bond C-F coupling constant.
IR Spectroscopy: The infrared spectrum is predicted to exhibit a broad O-H stretching band around 3200-3600 cm⁻¹. Characteristic C=C stretching vibrations for the vinyl group and the aromatic ring will be observed in the 1500-1650 cm⁻¹ region. A strong C-F stretching band is expected in the 1000-1300 cm⁻¹ region.
Potential Synthesis
A plausible synthetic route to 3-Fluoro-2-vinylphenol could be adapted from methods used to synthesize similar compounds, such as 3-chloro-2-vinylphenol[5]. One potential pathway involves a Wittig reaction on a suitably protected 3-fluoro-2-hydroxybenzaldehyde.
Proposed Experimental Workflow:
Caption: Proposed synthetic workflow for 3-Fluoro-2-vinylphenol.
Reactivity and Potential Applications
Reactivity:
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Phenolic Hydroxyl Group: The hydroxyl group can undergo typical phenol reactions such as etherification, esterification, and O-alkylation. The acidity of the phenol is influenced by the electron-withdrawing fluorine atom.
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Vinyl Group: The vinyl group is susceptible to addition reactions, polymerization, and oxidation. It can participate in various coupling reactions, making it a useful handle for further molecular elaboration.
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Aromatic Ring: The aromatic ring can undergo electrophilic substitution, with the positions directed by the activating hydroxyl group and the deactivating but ortho-, para-directing fluorine atom.
Potential Applications in Drug Development: Vinylphenols are valuable intermediates in the synthesis of pharmaceuticals. For instance, 3-vinylphenol is a precursor for drugs like norfenefrine and fenoprofen[6]. The introduction of a fluorine atom can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule, often leading to improved metabolic stability and binding affinity. Therefore, 3-Fluoro-2-vinylphenol could serve as a key building block for novel fluorinated drug candidates. Its structural similarity to intermediates used in the synthesis of bioactive molecules suggests its potential utility in creating new analogs of existing drugs with potentially enhanced properties.
Safety and Handling
Specific safety data for 3-Fluoro-2-vinylphenol is not available. However, based on related compounds like 3-fluorophenol and other vinylphenols, it should be handled with care. It is predicted to be harmful if swallowed, and may cause skin and eye irritation[3][7][8]. Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are essential. Work should be conducted in a well-ventilated fume hood.
Conclusion
While direct experimental data on 3-Fluoro-2-vinylphenol is scarce, a reasonable prediction of its chemical properties and reactivity can be made by examining its structural analogs. The presence of the vinyl and fluoro- substituents on the phenol core suggests that this compound could be a versatile building block in medicinal chemistry and materials science. The predictive data presented in this guide should be a valuable starting point for researchers interested in the synthesis and application of this novel compound, with the understanding that experimental verification is paramount.
References
- 1. 3-Vinylphenol|lookchem [lookchem.com]
- 2. 3-Vinylphenol 620-18-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. 3-Chloro-2-vinylphenol | C8H7ClO | CID 18970955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. EP3154924B1 - Process for preparing 3-chloro-2-vinylphenol - Google Patents [patents.google.com]
- 6. 3-Vinylphenol | 620-18-8 | Benchchem [benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. multimedia.3m.com [multimedia.3m.com]
